6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a methoxybenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with 2-methoxybenzoyl chloride under basic conditions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Formation of the Dihydropyridazinone Core: The final step involves the formation of the dihydropyridazinone core through a cyclization reaction, typically using hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
Uniqueness
6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of a cyclopropyl group, a methoxybenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in multiple fields.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-5-3-2-4-16(18)20(25)22-12-10-15(11-13-22)23-19(24)9-8-17(21-23)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETOASNAYZXYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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